1,2,3,3a,4,5-Hexahydropyrene
Overview
Description
1,2,3,3a,4,5-Hexahydropyrene, also known as HHP, is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. PAHs are a group of organic compounds that are formed from incomplete combustion of organic matter and are known to have carcinogenic and mutagenic properties. However, HHP is a relatively stable PAH that has shown promise in various scientific studies.
Scientific Research Applications
Ring-Closing Metathesis and Stereoselectivity
Researchers have explored the use of enantiomerically pure hexa-1,5-diene-3,4-diol in ring-closing enyne metathesis, achieving selective monopropargylation and the production of dihydropyrans as single stereoisomers. The selectivity of the reaction is influenced by the presence of an unprotected hydroxy group (Schmidt & Staude, 2009).
Copper-Catalyzed Synthesis
The enantiopure framework of 1,2,3,3a,4,5-hexahydropyrene has been used in the synthesis of complex structures such as trihydroxybenzo[e]indolizidine, utilizing copper-catalyzed nucleophilic aromatic substitution. This showcases its utility in building complex molecular structures (Cordero et al., 2013).
Redox Reactions and Crystal Structures
Research on hexahydropyrene has revealed its ability to undergo both oxidation and reduction, leading to the formation of radical-anion salts and trihydropyrenylium tetrachloroaluminate. These compounds have been crystallized and structurally characterized, providing insights into small unsaturated hydrocarbons' redox behaviors (Bock et al., 2001).
Polymer Precursors
This compound derivatives have been utilized in polymer precursor synthesis. Studies have shown the conversion of hexanetriol to hexanediol, a significant precursor for the polyester industry. This research highlights the potential of hexahydropyrene derivatives in developing bio-based chemicals for the polymer industry (Buntara et al., 2012).
properties
IUPAC Name |
1,2,3,3a,4,5-hexahydropyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-4,7,9,14H,2,5-6,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFBNJXWRHSZGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC3=CC=CC4=C3C2=C(C1)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5385-37-5 | |
Record name | 1,3,3a,4,5-Hexahydropyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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